Psma I&T

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

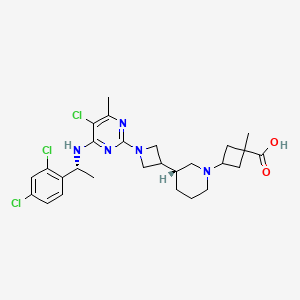

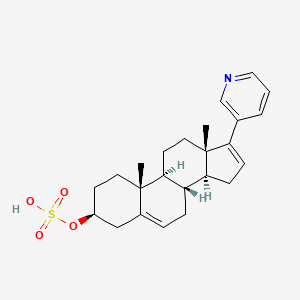

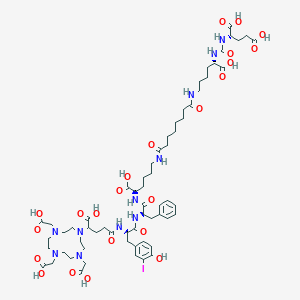

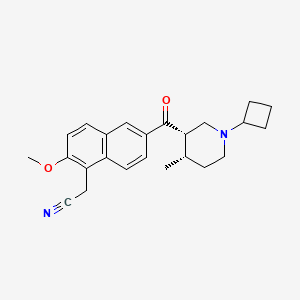

Prostate-specific membrane antigen imaging and therapy (PSMA I&T) is a compound designed for targeting prostate-specific membrane antigen, a protein highly expressed on the surface of prostate cancer cells. This compound is used in both diagnostic imaging and therapeutic applications, making it a valuable tool in the management of prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

PSMA I&T is synthesized using a combination of solid-phase and solution-phase chemistry. The synthesis involves the conjugation of a urea-based inhibitor to a chelator, such as 1,4,7,10-tetraazacyclododecane-1-(glutamic acid)-4,7,10-triacetic acid (DOTAGA). The chelator allows for the radiolabeling of the compound with isotopes like gallium-68 or lutetium-177 .

Industrial Production Methods

The industrial production of PSMA I&T involves the radiolabeling of the synthesized compound with isotopes. For example, lutetium-177 labeling is performed by reacting PSMA I&T with lutetium trichloride in the presence of ascorbic acid and sodium acetate at elevated temperatures. The final product is then purified and formulated for clinical use .

Chemical Reactions Analysis

Types of Reactions

PSMA I&T primarily undergoes radiolabeling reactions, where it is conjugated with radioactive isotopes such as gallium-68 or lutetium-177. These reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Common Reagents and Conditions

Reagents: Lutetium trichloride, gallium chloride, ascorbic acid, sodium acetate.

Conditions: Mild temperatures (around 90°C), aqueous solutions, and controlled pH environments.

Major Products

The major products of these reactions are the radiolabeled forms of PSMA I&T, such as gallium-68-PSMA I&T and lutetium-177-PSMA I&T, which are used for imaging and therapeutic purposes, respectively .

Scientific Research Applications

PSMA I&T has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

PSMA I&T targets prostate-specific membrane antigen on the surface of prostate cancer cells. Upon binding to prostate-specific membrane antigen, the compound is internalized into the cell, where the attached radioactive isotope emits radiation that induces DNA damage and cell death. This mechanism makes PSMA I&T effective for both imaging and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

DOTA-JVZ-007: A prostate-specific membrane antigen-targeting nanobody with different binding characteristics.

Uniqueness

PSMA I&T is unique in its ability to be labeled with multiple isotopes, such as gallium-68 for imaging and lutetium-177 for therapy. This versatility allows for a more comprehensive approach to the diagnosis and treatment of prostate cancer .

Properties

Molecular Formula |

C63H92IN11O23 |

|---|---|

Molecular Weight |

1498.4 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C63H92IN11O23/c64-42-34-41(18-21-49(42)76)36-46(67-52(79)22-20-48(62(96)97)75-32-30-73(38-55(84)85)28-26-72(37-54(82)83)27-29-74(31-33-75)39-56(86)87)57(88)69-47(35-40-12-4-3-5-13-40)58(89)68-43(59(90)91)14-8-10-24-65-50(77)16-6-1-2-7-17-51(78)66-25-11-9-15-44(60(92)93)70-63(98)71-45(61(94)95)19-23-53(80)81/h3-5,12-13,18,21,34,43-48,76H,1-2,6-11,14-17,19-20,22-33,35-39H2,(H,65,77)(H,66,78)(H,67,79)(H,68,89)(H,69,88)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H2,70,71,98)/t43-,44+,45+,46-,47-,48?/m1/s1 |

InChI Key |

HPLNQICCRXHOIA-IEHTVPKNSA-N |

Isomeric SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)N[C@H](CC2=CC(=C(C=C2)O)I)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)CC(=O)O |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NC(CC2=CC(=C(C=C2)O)I)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)